molecular formula C22H30O3 B13417214 Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate

Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate

Cat. No.: B13417214
M. Wt: 342.5 g/mol
InChI Key: FYBMHEHDHANXAO-YWWWCTLRSA-N
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Description

Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate is a steroid ester that plays a significant role in the synthesis of various steroid drugs. This compound is characterized by its unique structure, which includes a pregnane backbone with oxo groups at positions 3 and 17, and a carboxylate ester at position 20. It is often used as an intermediate in the production of corticosteroids and other steroid-based pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate typically involves the microbial degradation of sterols such as sitosterol, cholesterol, stigmasterol, and campesterol. One common method is a one-stage fermentation process using Mycobacterium fortuitum NRRL B-12433 in an aqueous nutrient medium under aerobic conditions . This process is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of engineered microbial strains. For example, Mycolicibacterium neoaurum has been used to convert phytosterols into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, which can then be methylated to produce this compound . This method is preferred for its greener and more economical approach compared to traditional chemical synthesis routes.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. For instance, the oxidation of this compound can produce 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, which is an intermediate in the biological conversion of cortisol .

Scientific Research Applications

Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor in the synthesis of corticosteroids, which are vital for treating various inflammatory and autoimmune conditions . Additionally, this compound is employed in the study of steroid metabolism and the development of new steroid-based drugs.

Mechanism of Action

The mechanism of action of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate involves its conversion into active steroid hormones through enzymatic processes. These hormones then interact with specific receptors in the body, modulating various physiological pathways. For example, the compound can be converted into cortisol, which binds to glucocorticoid receptors and regulates inflammation and immune responses .

Properties

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]propanoate

InChI

InChI=1S/C22H30O3/c1-13(21(24)25-3)19-8-9-20-18-6-4-14-12-15(23)5-7-16(14)17(18)10-11-22(19,20)2/h12,16-18,20H,4-11H2,1-3H3/b19-13+/t16-,17+,18+,20-,22+/m0/s1

InChI Key

FYBMHEHDHANXAO-YWWWCTLRSA-N

Isomeric SMILES

C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)/C(=O)OC

Canonical SMILES

CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)OC

Origin of Product

United States

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